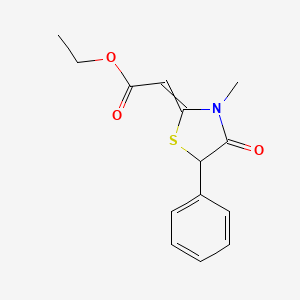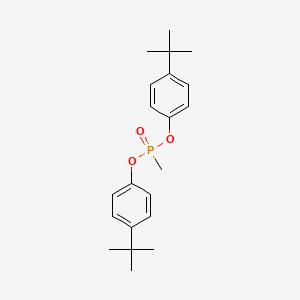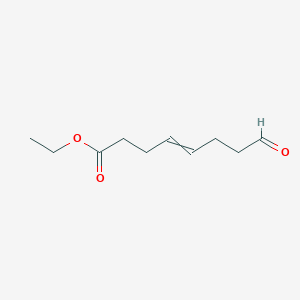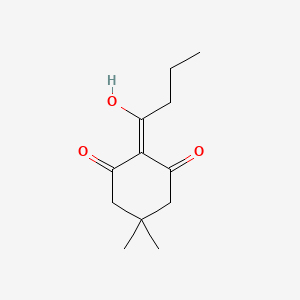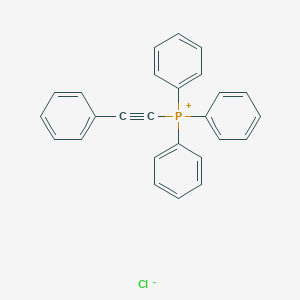
Triphenyl(phenylethynyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(phenylethynyl)phosphanium chloride is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three phenyl groups and one phenylethynyl group, with a chloride ion as the counterion. This compound is part of the broader class of phosphonium salts, which are known for their applications in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(phenylethynyl)phosphanium chloride typically involves the reaction of triphenylphosphine with phenylethynyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Ph3P+PhC≡CCl→Ph3P+C≡CPhCl−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Triphenyl(phenylethynyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenyl(phenylethynyl)phosphine oxide.
Reduction: It can be reduced to form triphenyl(phenylethynyl)phosphine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Triphenyl(phenylethynyl)phosphine oxide.
Reduction: Triphenyl(phenylethynyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Triphenyl(phenylethynyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of phosphonium-based drug delivery systems due to its ability to penetrate cell membranes.
Medicine: Research is ongoing into its potential use in targeted cancer therapies, leveraging its ability to accumulate in cancer cells.
Industry: It is employed in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of triphenyl(phenylethynyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phenylethynyl group can participate in nucleophilic addition reactions, while the phosphonium center can undergo nucleophilic substitution. The compound’s ability to form stable ylides makes it valuable in Wittig reactions, where it facilitates the formation of alkenes from aldehydes and ketones.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis and catalysis.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a byproduct in various reactions.
Triphenylphosphine dichloride: A related compound used to convert alcohols to alkyl chlorides.
Uniqueness
Triphenyl(phenylethynyl)phosphanium chloride is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity and properties compared to other triphenylphosphine derivatives. This makes it particularly useful in specialized synthetic applications and research studies.
特性
CAS番号 |
60896-12-0 |
|---|---|
分子式 |
C26H20ClP |
分子量 |
398.9 g/mol |
IUPAC名 |
triphenyl(2-phenylethynyl)phosphanium;chloride |
InChI |
InChI=1S/C26H20P.ClH/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H;1H/q+1;/p-1 |
InChIキー |
ADTCIQOSZMKAGQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C#C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


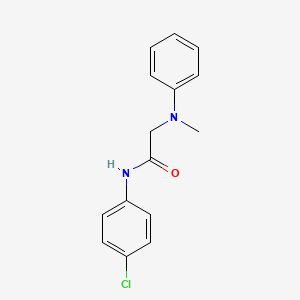

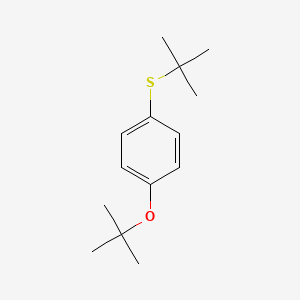

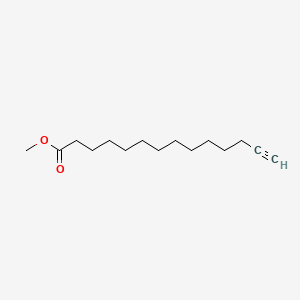
![Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14613913.png)
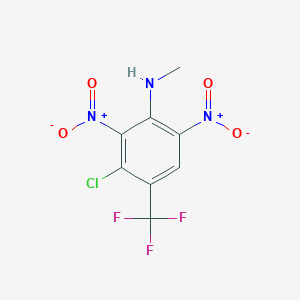
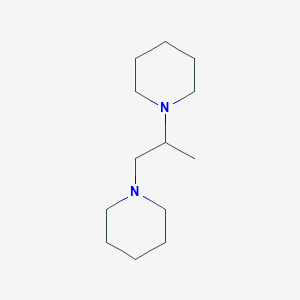
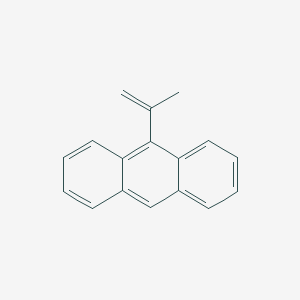
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
